molecular formula C9H8BrFO2 B6307795 Methyl 3-bromo-2-fluoro-5-methylbenzoate CAS No. 72518-21-9

Methyl 3-bromo-2-fluoro-5-methylbenzoate

Cat. No.: B6307795
CAS No.: 72518-21-9
M. Wt: 247.06 g/mol
InChI Key: HVCJSUMMDPCARW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Products include 3-azido-2-fluoro-5-methylbenzoate or 3-thiocyanato-2-fluoro-5-methylbenzoate.

    Reduction: The major product is 3-bromo-2-fluoro-5-methylbenzyl alcohol.

    Oxidation: The major product is 3-bromo-2-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluoro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-fluorobenzoate
  • Methyl 2-bromo-4-fluoro-5-methylbenzoate
  • Methyl 3-chloro-2-fluoro-5-methylbenzoate

Uniqueness

Methyl 3-bromo-2-fluoro-5-methylbenzoate is unique due to the specific arrangement of substituents on the benzene ring. The combination of bromine, fluorine, and methyl groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for selective functionalization.

Properties

IUPAC Name

methyl 3-bromo-2-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJSUMMDPCARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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